molecular formula C24H36Cl2N2O2 B5123028 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride

1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride

Cat. No. B5123028
M. Wt: 455.5 g/mol
InChI Key: OXZUDIVGALDIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1987 and has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases.

Mechanism of Action

1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. This activation leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This results in the activation of protein kinase A (PKA) and the phosphorylation of key metabolic enzymes, leading to increased energy expenditure and fat oxidation.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have a number of biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have anti-inflammatory effects and to improve liver function in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 is its selectivity for the β3-adrenergic receptor, which reduces the potential for off-target effects. However, its efficacy in humans has been limited, and there have been concerns about its safety and tolerability. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

Future research on 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 could focus on improving its efficacy and safety profile by optimizing its chemical structure and dosing regimen. Additionally, further studies could investigate its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, research could focus on identifying new targets for the treatment of obesity and related metabolic disorders, and on developing novel therapeutics based on the mechanisms of action of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344.

Synthesis Methods

1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 can be synthesized using a multi-step process starting with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This is then reacted with 4-tert-butylphenol and epichlorohydrin to form the desired product. The final step involves the formation of the dihydrochloride salt by reacting the product with hydrochloric acid.

Scientific Research Applications

1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2.2ClH/c1-24(2,3)21-9-11-23(12-10-21)28-19-22(27)18-26-15-13-25(14-16-26)17-20-7-5-4-6-8-20;;/h4-12,22,27H,13-19H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZUDIVGALDIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride

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